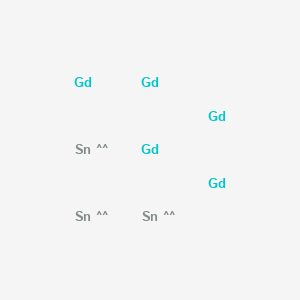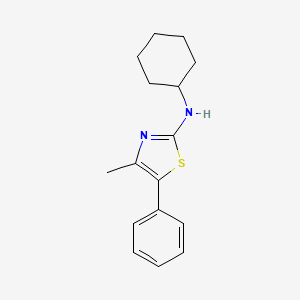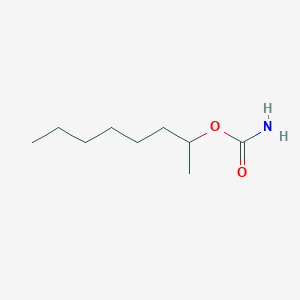
Octan-2-yl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octan-2-yl carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is known for its stability and versatility, making it a valuable compound in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octan-2-yl carbamate can be achieved through several methods. One common approach involves the reaction of octan-2-ol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound can be produced using a continuous flow system. This method involves the reaction of octan-2-ol with dimethyl carbonate in the presence of a catalyst such as indium triflate. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Octan-2-yl carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different carbamate compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products: The major products formed from these reactions include various carbamate derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Octan-2-yl carbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of octan-2-yl carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition is often reversible and depends on the structure of the carbamate and the enzyme involved . The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity .
Comparación Con Compuestos Similares
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison: Octan-2-yl carbamate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain carbamates like methyl and ethyl carbamate. This longer chain can influence its solubility, reactivity, and interaction with biological targets. Additionally, this compound’s stability and versatility make it a preferred choice in various applications over other carbamates.
Propiedades
Número CAS |
6319-48-8 |
|---|---|
Fórmula molecular |
C9H19NO2 |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
octan-2-yl carbamate |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-7-8(2)12-9(10)11/h8H,3-7H2,1-2H3,(H2,10,11) |
Clave InChI |
VIZGCWHTMUXABY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


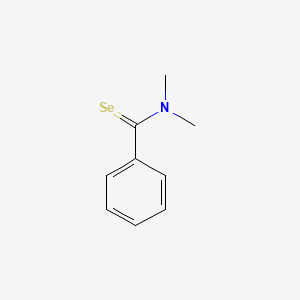
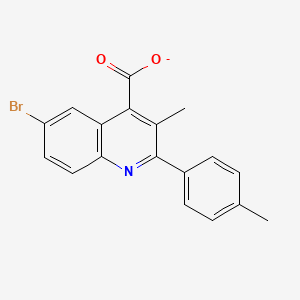
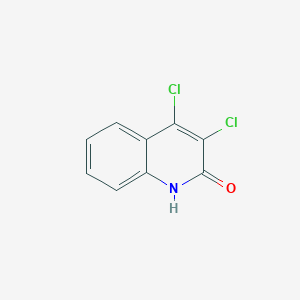
![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)
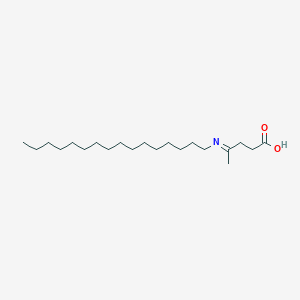
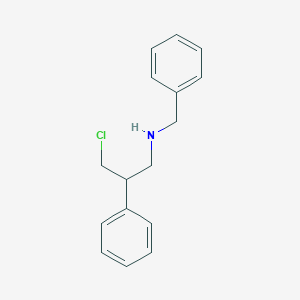


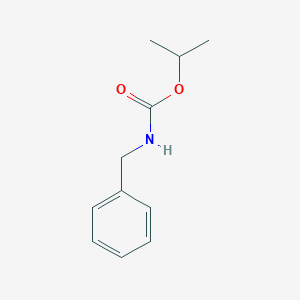

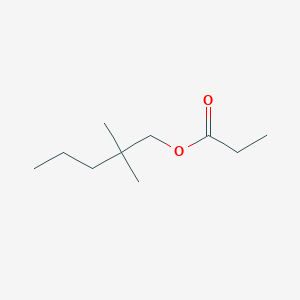
![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)
